Glucovanillin

Description

The exact mass of the compound 4-formyl-2-methoxyphenyl hexopyranoside is 314.10016753 g/mol and the complexity rating of the compound is 365. The solubility of this chemical has been described as 1.105e+005 mg/L @ 25 °C (est). It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

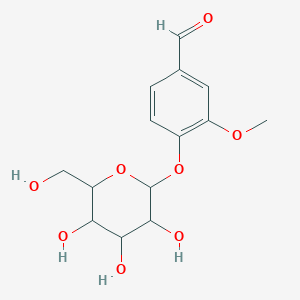

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRNQMUKVDHCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871695 | |

| Record name | 4-Formyl-2-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanilloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

571.00 to 573.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Vanilloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

494-08-6 | |

| Record name | Vanilloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 192 °C | |

| Record name | Vanilloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Glucovanillin in Vanilla planifolia

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is the principal flavor compound of natural vanilla, one of the world's most popular and economically significant spices. In the pods of the orchid Vanilla planifolia, vanillin is predominantly accumulated and stored in its non-toxic glucoside form, glucovanillin (B191341) (vanillin-β-D-glucoside). The release of vanillin during the curing process is a result of the enzymatic hydrolysis of this stored precursor. Understanding the intricate biosynthetic pathway of this compound is paramount for metabolic engineering strategies aimed at enhancing vanilla flavor production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps, subcellular localization, and regulatory mechanisms. It includes a summary of quantitative data and detailed experimental protocols for key analytical methods used in its study.

The this compound Biosynthetic Pathway

The formation of this compound in Vanilla planifolia is a multi-step process that originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be broadly divided into three main stages: 1) the formation of the key intermediate, ferulic acid; 2) the conversion of ferulic acid to vanillin; and 3) the glucosylation of vanillin to form this compound. While a benzoate (B1203000) pathway has also been proposed, the ferulate pathway is considered the primary route to vanillin biosynthesis.[1]

Phenylpropanoid Pathway to Ferulic Acid

The initial steps are common to the synthesis of many phenylpropanoids in plants. L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid. This is followed by hydroxylation at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield 4-coumaric acid. Subsequently, a series of enzymatic reactions involving hydroxylases and methyltransferases convert 4-coumaric acid into ferulic acid.

Conversion of Ferulic Acid to Vanillin

A pivotal discovery in understanding vanillin biosynthesis was the identification of Vanillin Synthase (VpVAN) . This single hydratase/lyase-type enzyme catalyzes the direct conversion of ferulic acid and its glucoside (ferulic acid glucoside) into vanillin and vanillin glucoside, respectively.[2][3] This reaction involves a side-chain shortening process, proceeding through a proposed mechanism of hydration followed by a retro-aldol elimination to cleave two carbons from the propenyl side chain of ferulic acid.[2] The VpVAN enzyme has high sequence similarity to cysteine proteases.[3]

Glucosylation of Vanillin

The final step in the pathway is the conjugation of vanillin with glucose to form the stable, water-soluble storage compound, this compound. This reaction is catalyzed by a UDP-glucose:vanillin glucosyltransferase (VpUGT) . The presence of highly abundant UDP-glucose throughout pod development supports this crucial final step.[1] This glucosylation prevents the volatile vanillin from being lost and sequesters it in a non-toxic form within the cell.

References

- 1. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Distribution of Glucovanillin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of glucovanillin (B191341) in plants, with a primary focus on Vanilla planifolia. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth information on the quantitative distribution of this compound, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound, the glycoside precursor to vanillin (B372448), is most prominently found in the green beans of the vanilla orchid, Vanilla planifolia. While other Vanilla species like Vanilla tahitensis and Vanilla imperialis also contain this compound, commercial production primarily utilizes V. planifolia due to its higher vanillin potential. This compound's distribution within the vanilla bean is not uniform; it is highly concentrated in specific tissues. The hydrolysis of this compound by the enzyme β-glucosidase during the curing process releases the characteristic aroma and flavor of vanilla.

Quantitative Distribution in Vanilla planifolia

The concentration of this compound varies significantly across the different tissues of the mature green vanilla bean. The highest concentrations are found in the placental and papillae regions, while the outer fleshy parts of the bean contain negligible amounts. This distinct localization is a key factor in the traditional curing process, which aims to bring the substrate (this compound) into contact with the hydrolyzing enzyme.

| Plant Tissue | This compound Concentration (% of Fresh Weight) | This compound Concentration (% of Dry Weight) | This compound Concentration (mM) |

| Placentae | 1.83[1] | - | ~300[2] |

| Trichomes (Papillae) | 0.14[1] | - | Lower than placentae[2] |

| Mesocarp | Traces[1] | - | Detected in inner mesocarp, absent in outer[2] |

| Intralocular Interstitial Cell-Free Medium | 0.0027[1] | - | - |

| Seeds | Absent[2] | - | - |

| Whole Green Bean (Approximate) | - | 10 - 15[3] | - |

Note: The data presented is compiled from multiple sources and may vary based on the maturity of the vanilla bean and the specific analytical methods used.

Biosynthesis of this compound

The biosynthesis of vanillin and its glucoside, this compound, in Vanilla planifolia originates from the phenylpropanoid pathway. The primary precursor is L-phenylalanine, which is converted through a series of enzymatic steps to ferulic acid. A key enzyme, vanillin synthase, then catalyzes the conversion of ferulic acid and its glucoside to vanillin and this compound, respectively. The glucosylation of vanillin to form this compound is a crucial step for detoxification and storage within the plant cell.

Experimental Protocols

Extraction of this compound from Vanilla planifolia Beans

This protocol outlines a common method for the extraction of this compound from fresh green vanilla beans for subsequent analysis.

Materials:

-

Fresh or frozen green vanilla beans

-

Ethanol (B145695) (96%)

-

Distilled water

-

Waring blender or similar homogenizer

-

Whatman filter paper

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Homogenization: Weigh approximately 160 g of vanilla beans and grind them in a Waring blender with 500 mL of 96% ethanol to create a slurry.[2]

-

Heating: Boil the slurry for 30 minutes to inactivate endogenous enzymes that could hydrolyze this compound.[2]

-

Filtration: Filter the mixture through Whatman filter paper to separate the solid and liquid phases.[2]

-

Solvent Evaporation: Concentrate the filtrate by removing the ethanol using a vacuum rotary evaporator.[2]

-

Aqueous Resuspension and Partitioning: Dissolve the resulting residue in distilled water. This aqueous phase can then be further purified if necessary.[2]

-

Clarification: For quantitative analysis of specific tissues, finely dissect the tissue and extract with a methanol/water solution. Centrifuge the extract at 9000 g for 5 minutes to pellet any solids.[2]

-

Preparation for HPLC: Dilute the supernatant with a methanol solution containing 0.1 M phosphoric acid and filter through a 0.45 µm filter before injection into the HPLC system.[2]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. For example, a mobile phase of methanol and 0.01 M phosphoric acid (30:70, v/v) can be used.[1]

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.[1]

-

Detection: UV detection at 280 nm is suitable for this compound.[1][4]

-

Quantification: Quantification is achieved by creating a standard curve using a purified this compound standard and comparing the peak area of the sample to the standard curve.[2]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

This technical guide provides a foundational understanding of this compound in the plant kingdom, with a specific and detailed focus on its primary source, Vanilla planifolia. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]

- 2. Localization of β-d-Glucosidase Activity and this compound in Vanilla Bean (Vanilla planifolia Andrews) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Production of Vanillin from Green Vanilla Pods by Enzyme-Assisted Extraction Combined with Pre-Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

The Biological Role of Glucovanillin in Vanilla Bean Development: A Technical Guide

Abstract: Vanillin (B372448), the principal flavor compound of vanilla, exists primarily in its glycosylated form, glucovanillin (B191341), within the green pods of the Vanilla planifolia orchid. This non-volatile precursor serves as a stable storage molecule, accumulating to high concentrations during bean development. Its biological significance is intrinsically linked to its role as the sequestered source of vanillin, which is released through enzymatic hydrolysis during the intricate curing process. This guide provides an in-depth examination of the biosynthesis, spatial and temporal accumulation, and enzymatic conversion of this compound, offering insights for researchers in plant biochemistry, natural product chemistry, and drug development.

Biosynthesis of this compound

The biosynthesis of vanillin and its glucoside in Vanilla planifolia is a complex process involving multiple enzymatic steps. While the complete pathway is still under investigation, current research points to two primary routes originating from the phenylpropanoid pathway: the ferulate pathway and the benzoate (B1203000) pathway.[1][2] Vanillin is synthesized from precursors like ferulic acid and is then rapidly converted to this compound for storage.[1]

A key enzyme identified in this process is Vanillin Synthase (VpVAN), which catalyzes the conversion of ferulic acid and its glucoside into vanillin and this compound, respectively.[3][4] This conversion is a critical step in the accumulation of the flavor precursor within the developing bean. The biosynthetic machinery is localized within specialized organelles called phenyloplasts, which are re-differentiated chloroplasts, as well as in chloroplasts themselves.[5]

Accumulation, Transport, and Storage

This compound biosynthesis begins approximately three months after pollination and accumulates steadily until the pod is seven to eight months old.[3][5] The accumulation is highly localized within the vanilla bean.

Tissue Localization

Quantitative analysis reveals that this compound is predominantly stored in the central part of the bean, specifically within the placental tissue and the secretory trichomes (papillae).[6][7][8] The placentae are the primary storage site, holding up to 92% of the total this compound content.[5][7]

Subcellular Compartmentalization

A crucial aspect of this compound's biological role is its sequestration in specific subcellular compartments. It is primarily stored within the vacuoles of the placental and papillae cells.[5][6] This vacuolar storage is critical because the enzyme responsible for its hydrolysis, β-glucosidase, is located in the cytoplasm and periplasmic space.[5][6] This spatial separation, or compartmentalization, prevents premature conversion to vanillin in the living green bean, ensuring the stable accumulation of the precursor.[6][9][10] The concentration of this compound in the water phase of these cells can exceed 300 mM, an remarkably high level for a plant secondary metabolite.[3][5]

Quantitative Accumulation

The concentration of this compound increases significantly as the vanilla pod matures. This accumulation is essential for the final vanillin yield after curing.

Table 1: this compound and Vanillin Content during Vanilla Pod Development

| Months After Pollination | This compound (% Dry Weight) | Vanillin (% Dry Weight) | Data Source(s) |

|---|---|---|---|

| 3-4 | Starts to accumulate | Low | [3][5] |

| 6 | Peaks | Peaks, then converts to glucoside | [1][2] |

| 8 | ~15% (Maximum) | Low (as aglycone) | [5][9] |

| 9 | ~14% | Low |[11] |

Table 2: Distribution of this compound in Green Mature Vanilla Pod Tissues

| Tissue | This compound (% of Total) | Reference |

|---|---|---|

| Placentae | 92% | [7][8] |

| Trichomes (Papillae) | 7% | [7][8] |

| Mesocarp | Traces | [7][8] |

| Intralocular Medium | Traces |[7][8] |

Enzymatic Conversion to Vanillin during Curing

Green vanilla beans are odorless as vanillin is locked in its this compound form.[6][12] The characteristic vanilla aroma develops during the post-harvest curing process, which involves steps of killing, sweating, and drying.[13][14]

The "killing" stage, typically a brief immersion in hot water, disrupts the cellular structure and breaks down the compartmentalization between the vacuole and cytoplasm.[13][15] This decompartmentalization brings the stored this compound into contact with the β-glucosidase enzyme.[6][16] The subsequent "sweating" and drying phases provide the necessary conditions for the enzymatic hydrolysis of this compound, which releases free vanillin and glucose.[13][14][17]

The efficiency of this conversion is critical for the quality of the final product. Traditional curing methods often result in incomplete hydrolysis, with a significant amount of this compound remaining in the cured beans.[11][17][18]

Table 3: Changes in this compound and Vanillin Content during Traditional Curing

| Curing Stage | This compound Content ( g/100g DW) | Vanillin Content ( g/100g DW) | Reference(s) |

|---|---|---|---|

| Green Bean | ~5.5 (as total vanillin potential) | Very low (~0.03%) | [14][17][19] |

| After Killing/Sweating | Decreasing | Increasing (up to ~2.3%) | [14][17][19] |

| During Drying | Further decrease | Steady (~2.2-2.7%) | [14][17][19] |

| Final Cured Bean | Can remain significant | ~2.2 |[14][17] |

Note: Values are approximate and can vary significantly based on bean origin, maturity, and specific curing techniques. DW = Dry Weight.

Experimental Protocols

The study of this compound requires precise methodologies for extraction, identification, and quantification.

Extraction of this compound and Vanillin

-

Soxhlet Extraction: A 24-hour Soxhlet extraction using 47.5% ethanol (B145695) has been shown to be effective for the quantitative extraction of this compound from cured beans.[18][20]

-

Maceration: A 24-hour maceration in 47.5% ethanol or 80% methanol (B129727) is effective for extracting vanillin.[18][20]

-

Enzymatic-Assisted Extraction: To improve yields, green beans can be treated with commercial enzyme preparations (e.g., pectinases and cellulases like Viscozyme and Celluclast) to break down cell walls, followed by hydrolysis with β-glucosidase to convert this compound to vanillin in situ before extraction.[11][21][22]

Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for separating, identifying, and quantifying both this compound and vanillin.[18][20] A common setup involves a C18 column with a UV detector.

-

Mass Spectrometry (MS): Liquid Secondary Ion Mass Spectrometry (LSIMS) can be used to confirm the molecular weight of purified this compound (m/z ratio of 315 [M+H]⁺).[18] LC-MS is also widely used for metabolomic profiling of vanilla beans.[19][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of isolated this compound.[18][24]

In Situ Localization and Enzyme Activity

-

Histochemical Staining: To localize β-glucosidase activity, bean sections are incubated with a substrate like 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside. Hydrolysis produces a colored precipitate, revealing the enzyme's location at a cellular level.[6]

-

Enzyme Activity Assay: The activity of β-glucosidase can be measured using synthetic substrates like p-nitrophenyl-β-D-glucopyranoside or the natural substrate, this compound. The rate of product formation (p-nitrophenol or vanillin) is quantified spectrophotometrically or by HPLC.[6]

Conclusion and Future Perspectives

This compound plays a central and indispensable biological role in Vanilla planifolia as the stable, high-concentration storage form of the primary flavor compound, vanillin. Its biosynthesis in specialized organelles and subsequent sequestration within cell vacuoles is a sophisticated mechanism to prevent premature flavor release and potential toxicity to the plant tissues. The controlled enzymatic release of vanillin from this compound during the curing process is the cornerstone of vanilla flavor development.

Future research should continue to focus on elucidating the complete genetic and enzymatic basis of the vanillin biosynthetic pathway.[25][26] A deeper understanding of the transport mechanisms of this compound into the vacuole and the regulation of β-glucosidase activity could lead to novel strategies for metabolic engineering. Such advancements could improve vanillin yields in the plant itself or in microbial systems, providing new avenues for the sustainable production of this globally important natural flavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know? [iris.univr.it]

- 5. Buy this compound | 494-08-6 [smolecule.com]

- 6. Localization of β-d-Glucosidase Activity and this compound in Vanilla Bean (Vanilla planifolia Andrews) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agritrop.cirad.fr [agritrop.cirad.fr]

- 8. [PDF] Anatomy, histochemistry and biochemistry of this compound, oleoresin and mucilage accumulation sites in green mature vanilla pod (Vanilla planifolia; Orchidaceae): a comprehensive and critical reexamination | Semantic Scholar [semanticscholar.org]

- 9. Glucosylated aroma precursors and glucosidase(s) in vanilla bean (Vanilla planifolia G. Jackson) | Fruits | Cambridge Core [cambridge.org]

- 10. agritrop.cirad.fr [agritrop.cirad.fr]

- 11. Effect of endogenous and exogenous enzymatic treatment of green vanilla beans on extraction of vanillin and main aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. agritrop.cirad.fr [agritrop.cirad.fr]

- 18. nutrimenti1.wordpress.com [nutrimenti1.wordpress.com]

- 19. Metabolite Transformation and Enzyme Activities of Hainan Vanilla Beans During Curing to Improve Flavor Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Determination of this compound and Vanillin in Cured Vanilla Pods | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic extraction and transformation of this compound to vanillin from vanilla green pods. | Semantic Scholar [semanticscholar.org]

- 23. Comparative metabolomics in vanilla pod and vanilla bean revealing the biosynthesis of vanillin during the curing process of vanilla - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 25. Vanillin biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Glucovanillin CAS number and chemical properties

An In-depth Technical Guide to Glucovanillin (B191341)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, biological activities, and analytical methodologies. The information is intended to support research and development efforts in various scientific and industrial fields.

Chemical Properties

This compound, with the CAS number 494-08-6 , is a naturally occurring compound found in vanilla beans.[1][2][3] It is the glucoside of vanillin (B372448), meaning it is composed of a vanillin molecule bonded to a glucose molecule.[3] This glycosylation significantly impacts its chemical and physical properties compared to vanillin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 494-08-6 | [1][2] |

| Molecular Formula | C₁₄H₁₈O₈ | [1][2] |

| Molecular Weight | 314.29 g/mol | [1][2] |

| IUPAC Name | 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | [2] |

| Melting Point | 189-190 °C | [1][3] |

| Solubility | Soluble in hot water and alcohol; almost insoluble in ether.[1] | [1] |

| pKa (Predicted) | 12.78 ± 0.70 | [2] |

| Appearance | Crystalline solid | [3] |

Synthesis and Natural Occurrence

This compound is biosynthesized in the green pods of the vanilla plant (Vanilla planifolia).[4] During the curing process of vanilla beans, the enzyme β-glucosidase hydrolyzes this compound into vanillin and glucose, which is responsible for the characteristic flavor and aroma of vanilla.[3][4]

Enzymatic synthesis is a common method for producing this compound in a laboratory or industrial setting. This process typically involves the glycosylation of vanillin using a glycosyltransferase enzyme and a suitable sugar donor.

Caption: Enzymatic synthesis of this compound from vanillin and a glucose donor.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to researchers in drug development and food science.

-

Antioxidant Properties: Studies have suggested that this compound possesses antioxidant effects.

-

Antimicrobial Activity: Research indicates potential antimicrobial properties for this compound, making it a candidate for further investigation in medicinal applications.[4]

-

Lipase Inhibitor: this compound has been identified as a potential inhibitor of lipase, an enzyme involved in fat metabolism.[5]

While the precise signaling pathways through which this compound exerts its effects are still under investigation, its biological activities suggest interactions with various cellular processes.

Caption: Overview of the reported biological activities of this compound.

Experimental Protocols for Analysis

Accurate analysis of this compound is crucial for research and quality control. The following are detailed methodologies for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol (B129727) and water (often with a small amount of acid like phosphoric acid) is commonly employed.

-

Detection: UV detection at approximately 270 nm and 305 nm is effective for this compound.[1]

-

Sample Preparation: Samples containing this compound are typically extracted with a suitable solvent, such as ethanol (B145695) or methanol, filtered, and then injected into the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

Solvent: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of this compound.

-

¹H and ¹³C NMR: Both proton and carbon NMR spectra are acquired to confirm the structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Technique: Liquid Secondary Ion Mass Spectrometry (LSIMS) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 315).[1] Fragmentation patterns can provide further structural information.

Caption: A typical experimental workflow for the analysis of this compound.

References

A Technical Guide to the Solubility of Glucovanillin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of glucovanillin (B191341), a key flavor precursor and molecule of interest in pharmaceutical research. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and application in diverse scientific fields. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. While extensive quantitative data across a wide range of organic solvents is limited in publicly available literature, existing data points provide valuable insights into its solubility profile.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | 97 | 308.63 | Sonication recommended | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 | 318.18 | Ultrasonic treatment may be needed | [2] |

| Dimethylformamide (DMF) | 10 | Not Specified | Not Specified | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | 7.95 | Clear solution | [2] |

| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 | 10.5 | Sonication recommended | [1] |

Qualitative Solubility Observations:

-

High Solubility: this compound dissolves readily in methanol (B129727) and ethanol. The presence of water in alcoholic mixtures enhances its solubility compared to the pure organic solvents.[3] It is also soluble in hot water.[3]

-

Slight/Limited Solubility: Some sources describe its solubility in DMSO, methanol (with heating), and water as "slight".[4][5] This may be a relative description and underscores the importance of quantitative measurements. At room temperature, its solubility in water is limited.[3]

-

Insolubility: this compound is almost insoluble in diethyl ether.

For comparative purposes, the aglycone of this compound, vanillin (B372448), has been studied more extensively. For instance, the mole fraction solubility of vanillin at 298 K is highest in polyethylene (B3416737) glycol-400 (PEG-400) and significant in solvents like ethyl acetate, ethanol, and isopropanol.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in a given organic solvent. This protocol is synthesized from established methods for the analysis of this compound.[7][8]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity, ≥98%)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

-

Ensure enough solid is present to achieve saturation and have undissolved particles remaining.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the weight of the collected filtrate.

-

Dilute the filtered solution with an appropriate mobile phase (e.g., a methanol-water mixture) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve. A typical HPLC setup for this compound analysis might involve a C18 column and a mobile phase of methanol and water with acetic acid, with UV detection at approximately 270 nm.[3][8]

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted filtrate, taking into account the dilution factor.

-

Express the solubility in mg/mL or other desired units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and other precise applications, it is recommended that solubility is determined experimentally in the specific solvent systems of interest.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 494-08-6 [smolecule.com]

- 4. This compound CAS#: 494-08-6 [m.chemicalbook.com]

- 5. This compound | 494-08-6 [chemicalbook.com]

- 6. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Localization of β-d-Glucosidase Activity and this compound in Vanilla Bean (Vanilla planifolia Andrews) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nutrimenti1.wordpress.com [nutrimenti1.wordpress.com]

The Discovery and Historical Isolation of Glucovanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucovanillin (B191341), the glycosidic precursor to vanillin (B372448), is a pivotal molecule in the flavor chemistry of vanilla. Its discovery and isolation represent a significant milestone in the understanding of natural product biosynthesis and the development of synthetic flavor compounds. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and isolation of this compound, detailing the seminal synthetic work of Tiemann and Haarmann and the subsequent identification of its natural occurrence. The document outlines the experimental protocols of the era, presents available quantitative data, and visualizes the key chemical transformations and workflows.

Introduction

The characteristic aroma and flavor of vanilla are primarily attributed to the phenolic aldehyde, vanillin. However, in the green, uncured vanilla bean, vanillin is predominantly present in its non-volatile glycosidic form, this compound. The enzymatic hydrolysis of this compound during the curing process releases the aromatic vanillin, a transformation that is central to the development of the prized vanilla flavor.

The history of this compound is twofold: its initial discovery as an intermediate in the first chemical synthesis of vanillin, and its later isolation from natural sources. This guide will delve into both of these historical pathways, providing a technical account for researchers and professionals in the fields of natural products chemistry, food science, and drug development.

The Synthetic Discovery of this compound (1874)

The first synthesis of vanillin was achieved in 1874 by German chemists Ferdinand Tiemann and Wilhelm Haarmann. Their work, published in the Berichte der deutschen chemischen Gesellschaft, not only provided a method for producing synthetic vanillin but also inadvertently led to the discovery of this compound.[1][2]

The Tiemann-Haarmann Synthesis of Vanillin from Coniferin (B30667)

Tiemann and Haarmann's synthesis utilized coniferin, a glucoside readily available from the cambium of coniferous trees. Their process involved the oxidation of coniferin, which yielded an intermediate that, upon hydrolysis, produced vanillin and glucose. This intermediate was, in fact, this compound.

Experimental Protocol: Synthesis of this compound and Vanillin from Coniferin

The following protocol is an interpretation of the experimental description provided by Tiemann and Haarmann in their 1874 publication.

Materials:

-

Coniferin (extracted from pine cambium)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Emulsin (an enzyme preparation from almonds, serving as a source of β-glucosidase)

-

Ether

Methodology:

-

Oxidation of Coniferin to this compound:

-

A solution of coniferin in water was prepared.

-

A solution of potassium dichromate and sulfuric acid was slowly added to the coniferin solution.

-

The reaction mixture was gently warmed. The progress of the oxidation was monitored by the color change of the solution.

-

Upon completion of the reaction, the solution contained the newly formed this compound.

-

-

Hydrolysis of this compound to Vanillin:

-

The aqueous solution containing this compound was treated with emulsin.

-

Alternatively, the solution was acidified with dilute sulfuric acid and boiled.

-

This enzymatic or acidic hydrolysis cleaved the glycosidic bond of this compound, yielding vanillin and glucose.

-

-

Isolation and Purification of Vanillin:

-

The resulting solution was cooled.

-

The vanillin was extracted from the aqueous solution using ether.

-

The etheral extract was then evaporated to yield crude vanillin crystals.

-

The crude vanillin was further purified by recrystallization from hot water.

-

Visualization of the Synthetic Pathway

Caption: Synthetic pathway of vanillin from coniferin.

The Historical Isolation of this compound from Natural Sources

While Tiemann and Haarmann's work established the existence of this compound through synthesis, its presence in nature was confirmed later. Early 20th-century investigations into the chemical composition of vanilla beans were crucial in isolating and identifying this compound as the natural precursor to vanillin.

Goris's Identification of this compound in Green Vanilla Beans (1924)

In 1924, A. Goris published his findings on the chemical composition of green vanilla fruits in the Comptes Rendus de l'Académie des Sciences.[1][3] This work is widely cited as the first to identify the presence of this compound in vanilla beans. Goris demonstrated that the characteristic vanilla aroma was not present in the fresh, green beans but developed during the curing process, coinciding with the breakdown of a glycosidic substance to yield vanillin.

Arana's Work on the Enzymatic Hydrolysis of this compound (1943)

Further solidifying the understanding of this compound's role, F. E. Arana's research in 1943 focused on the enzymatic processes during vanilla curing. Arana's work detailed the action of a β-glucosidase present in the vanilla bean that was responsible for the hydrolysis of this compound into vanillin and glucose.[2][4]

Experimental Protocol: Hypothetical Historical Isolation of this compound from Green Vanilla Beans

Materials:

-

Green, uncured vanilla beans

-

Ethanol (B145695) (95%)

-

Lead acetate (B1210297) solution

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Water

-

Charcoal

Methodology:

-

Extraction:

-

Fresh, green vanilla beans were macerated and extracted with hot 95% ethanol to inactivate endogenous enzymes and extract the glycosides.

-

The ethanolic extract was filtered and concentrated under reduced pressure.

-

-

Purification:

-

The concentrated extract was dissolved in water.

-

Lead acetate solution was added to precipitate tannins and other impurities.

-

The mixture was filtered.

-

Hydrogen sulfide gas was bubbled through the filtrate to precipitate excess lead as lead sulfide.

-

The solution was filtered again to remove the lead sulfide precipitate.

-

The filtrate was decolorized by treating with charcoal and then filtered.

-

-

Isolation:

-

The purified aqueous solution was concentrated, leading to the crystallization of crude this compound.

-

The crude crystals were then recrystallized from hot water or aqueous ethanol to obtain pure this compound.

-

Visualization of the Natural Isolation and Hydrolysis Workflow

Caption: Isolation and natural transformation of this compound.

Quantitative Data

Historical quantitative data on this compound from the early 20th century is scarce. However, modern analytical techniques have provided precise measurements of this compound content in vanilla beans. This data is presented for comparative purposes and to highlight the significance of this compound as a major component of the green vanilla bean.

| Parameter | Value | Source |

| This compound Content in Green Vanilla Beans (dry weight) | Up to 14-15% | [3] |

| Vanillin Yield from this compound in Cured Beans | Approximately 2-3% | [3] |

| Molecular Weight of this compound | 314.29 g/mol | |

| Melting Point of this compound | 191-192 °C |

Conclusion

The discovery and isolation of this compound mark a fascinating intersection of synthetic organic chemistry and natural product science. The pioneering work of Tiemann and Haarmann in 1874 not only provided a synthetic route to vanillin but also laid the conceptual groundwork for understanding its natural precursor. The subsequent identification of this compound in green vanilla beans by Goris in 1924 and the elucidation of its enzymatic hydrolysis by Arana in 1943 completed our fundamental understanding of this key flavor compound. For researchers in drug development, the historical context of isolating and identifying a bioactive glycoside provides a valuable case study in the exploration of natural products for novel applications. The detailed protocols and pathways presented in this guide offer a technical foundation for appreciating the historical significance and the ongoing relevance of this compound in science and industry.

References

Spectral data (NMR, IR, MS) for glucovanillin characterization

An In-Depth Technical Guide to the Spectral Characterization of Glucovanillin (B191341)

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides a comprehensive overview of the spectral data used to identify and characterize this compound, a key precursor to vanillin. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various scientific sources to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in Methanol-d₄

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constant (Hz) |

| Vanillin Moiety | |||

| 1 | 153.51 | - | - |

| 2 | 151.29 | 7.513 | - |

| 3 | 111.82 | 7.492 | - |

| 4 | 132.86 | - | - |

| 5 | 126.94 | 7.307 | - |

| 6 | 116.57 | - | - |

| 7 (CHO) | 192.99 | 9.829 | - |

| 8 (OCH₃) | 56.65 | 3.912 | - |

| Glucose Moiety | |||

| 1' | 101.81 | 5.065 | - |

| 2' | 74.71 | 3.539 | - |

| 3' | 78.39 | 3.484 | - |

| 4' | 71.23 | 3.401 | - |

| 5' | 77.87 | 3.481 | - |

| 6'a | 62.44 | 3.883 | - |

| 6'b | 3.689 |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ [1]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Vanillin Moiety | ||

| CHO | 191.66 | 9.86 (s, 1H) |

| Aromatic C | 151.78, 149.34, 130.56, 125.43, 114.58, 110.52 | 7.52 (dd, J = 8.3, 1.5 Hz, 1H), 7.43 (d, J = 1.4 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H) |

| OCH₃ | 55.70 | 3.84 (s, 3H) |

| Glucose Moiety | ||

| C-1' | 99.41 | 5.09 (d, J = 5.2 Hz, 1H) |

| C-2' | 73.11 | 3.48-3.45 (m, 1H) |

| C-3' | 77.17 | 3.66 (dd, J = 11.2, 4.7 Hz, 1H) |

| C-4' | 69.58 | 3.40-3.37 (m, 1H) |

| C-5' | 76.84 | 3.20-3.14 (m, 1H) |

| C-6' | 60.62 | 3.30-3.25 (m, 2H) |

| OH | - | 5.39 (d, J = 4.4 Hz, 1H), 5.16 (d, J = 3.7 Hz, 1H), 5.09 (d, J = 5.2 Hz, 1H), 4.59 (t, J = 5.6 Hz, 1H) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Peaks for Vanillin

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch | ~3200-3400 (broad) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aldehyde C=O | Stretch | ~1665 |

| Aromatic C=C | Stretch | ~1590 and ~1510 |

| Ether C-O-C | Asymmetric Stretch | ~1270 |

| Ether C-O-C | Symmetric Stretch | ~1030 |

| Phenolic C-O | Stretch | ~1200 |

| Aromatic C-H | Out-of-plane bend | ~860 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| Ionization Method | m/z | Interpretation |

| LSIMS | 315 | [M+H]⁺ |

| LSIMS | 153 | [Vanillin+H]⁺ (Fragment) |

| HRESI-MS | 313.0927 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on established methods for the spectral characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound is dissolved in an appropriate deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a Bruker AM-300 wide-bore NMR spectrometer or equivalent.

-

¹H NMR Parameters:

-

Frequency: 300.13 MHz

-

Probe: 5-mm dual ¹H/¹³C probe

-

Temperature: 25 °C

-

Reference: Residual protonated methanol (B129727) at 3.30 ppm.

-

-

¹³C NMR Parameters:

-

Frequency: 75.468 MHz

-

Probe: 10-mm broad-band probe

-

Temperature: 27 °C

-

Reference: Deuterated methanol at 49.0 ppm.

-

-

Data Analysis: ¹H chemical shift positions and coupling constants can be determined by spectral simulation software. 2D NMR experiments such as HETCOR and HMBC are used to assign ¹³C chemical shifts.

Mass Spectrometry (LSIMS)

-

Sample Preparation: Approximately 1 µg of dried this compound is dissolved in 5 µL of a glycerol (B35011) matrix on the probe tip.

-

Instrumentation: A Fisons 70-250 SEQ instrument or a similar static probe liquid secondary ion mass spectrometer is used.

-

Parameters: The spectrum is recorded by scanning from an m/z of 60 to 600.

Visualization of Key Relationships and Workflows

Visual diagrams are essential for understanding complex relationships and processes. The following diagrams were created using the DOT language to illustrate key aspects of this compound chemistry and characterization.

Caption: Hydrolysis of this compound to Vanillin and Glucose.

Caption: Experimental Workflow for this compound Characterization.

References

The Pharmacological Potential of Glucovanillin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucovanillin (B191341), the glucoside of vanillin (B372448), is a naturally occurring compound predominantly found in green vanilla beans. While its primary role in nature is as a stable precursor to the flavor compound vanillin, emerging research suggests that this compound and its aglycone, vanillin, possess a range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation into this promising natural product. It is important to note that while the focus is on this compound, much of the currently available pharmacological data pertains to its aglycone, vanillin, which is released upon enzymatic hydrolysis of this compound in vivo.

Introduction

This compound (4-(β-D-glucopyranosyloxy)-3-methoxybenzaldehyde) is the most abundant phenolic glucoside in green vanilla pods, where it can constitute a significant portion of the dry weight.[1] In the plant, it serves as a stable, non-volatile storage form of vanillin. The characteristic aroma and flavor of vanilla are released during the curing process through the enzymatic action of β-glucosidase, which hydrolyzes this compound into glucose and free vanillin.[2] Beyond its role in flavor chemistry, the glycosidic linkage in this compound enhances its water solubility and stability compared to vanillin, properties that are advantageous for a potential therapeutic agent.[1] The biological activities of this compound are thought to be largely mediated by the systemic release of vanillin following oral administration and subsequent enzymatic hydrolysis. This guide will explore the known biological effects of both this compound and its more extensively studied aglycone, vanillin.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and both this compound and vanillin are no exception. These properties are primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Activity

While direct quantitative antioxidant data for this compound is limited in the reviewed literature, extensive studies have been conducted on vanillin.

| Compound | Assay | Result | Reference |

| Vanillin | ABTS Radical Scavenging | Stronger activity than ascorbic acid and Trolox | [3] |

| Vanillin | DPPH Radical Scavenging | No significant activity | [3] |

| Vanillin | Galvinoxyl Radical Scavenging | No significant activity | [3] |

| Vanillin | Oxygen Radical Absorbance Capacity (ORAC) | Much stronger activity than ascorbic acid and Trolox | [3] |

| Vanillin | Oxidative Hemolysis Inhibition Assay (OxHLIA) | Much stronger activity than ascorbic acid and Trolox | [3] |

Experimental Protocols

The antioxidant capacity of a compound is tested by its ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS radical solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 734 nm).

-

Assay Procedure: A small volume of the test compound (e.g., vanillin solution at various concentrations) is added to the ABTS radical solution.

-

Measurement: The decrease in absorbance is measured spectrophotometrically after a set incubation period.

-

Calculation: The percentage of inhibition of the ABTS radical is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the ABTS radicals) is determined.

This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH), and the test compound are required.

-

Assay Procedure: The test compound is mixed with the fluorescent probe in a multi-well plate. The reaction is initiated by the addition of AAPH.

-

Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Vanillin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Compound | Model | Effect | Reference |

| Vanillin | LPS-stimulated murine macrophages | Inhibition of cyclooxygenase-2 (COX-2) gene expression and NF-κB activation. | [4] |

| Vanillin | Ethanol-induced gastric ulcer in rats | Reduction of TNF-α, IL-1β, IL-6, and IFN-γ levels. | [5] |

| Vanillin | LPS-stimulated BV-2 microglial cells | Decreased production of nitric oxide (NO), IL-1β, TNF-α, and IL-6. | [6] |

Signaling Pathways in Anti-inflammatory Action

Vanillin's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Vanillin Enhances Photobiomodulation Wound Healing by Modulating Glyco-Oxidative Stress and Glucose Dysmetabolism in Diabetic Wounded Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. agritrop.cirad.fr [agritrop.cirad.fr]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] In vivo kinetics of β-glucosidase towards this compound and related phenolic glucosides in heat-treated vanilla pod (Vanilla planifolia, Orchidaceae). | Semantic Scholar [semanticscholar.org]

Glucovanillin as a Precursor to Vanillin Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448), the primary component of vanilla's characteristic aroma and flavor, is biosynthesized and stored in the green vanilla bean as its glucoside, glucovanillin (B191341). This non-volatile precursor must be hydrolyzed to release the aromatic vanillin. This technical guide provides an in-depth overview of the conversion of this compound to vanillin, focusing on the enzymatic hydrolysis process. It details the biosynthetic pathway, experimental protocols for enzymatic extraction and quantitative analysis, and a summary of yields achieved through various methods. This document is intended to be a comprehensive resource for researchers and professionals working on natural flavor production, enzymatic biotransformation, and the analysis of plant secondary metabolites.

Introduction

Natural vanillin, derived from the cured beans of the orchid Vanilla planifolia, is one of the most valuable and widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. In the living plant, vanillin is predominantly present in a non-aromatic, water-soluble form called this compound[1]. The characteristic vanilla flavor is developed during a post-harvest curing process, which involves enzymatic, and to some extent microbial, transformations[2][3]. The key biochemical reaction in this process is the hydrolysis of this compound by the enzyme β-glucosidase, which cleaves the glycosidic bond to release free vanillin and a glucose molecule[1].

Understanding and optimizing this conversion is crucial for improving the efficiency of natural vanillin production. Enzyme-assisted extraction methods have been developed to enhance the yield and reduce the processing time compared to traditional curing methods[4][5][6]. This guide will explore the technical aspects of the this compound-to-vanillin conversion, providing detailed methodologies and quantitative data for researchers in the field.

Biosynthesis and Hydrolysis of this compound

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Vanilla planifolia pods is a complex process that is not yet fully elucidated. However, it is generally accepted that the pathway involves the conversion of ferulic acid to vanillin, which is then glucosylated to form this compound. This glucosylation step is a detoxification and storage mechanism for the plant.

Enzymatic Hydrolysis of this compound

The release of vanillin from this compound is catalyzed by the enzyme β-glucosidase. This hydrolysis is the key step in the development of vanilla's characteristic aroma.

Experimental Protocols

Enzyme-Assisted Extraction of Vanillin from Green Vanilla Pods

This protocol is a composite of methodologies described in the literature for the efficient extraction of vanillin from fresh vanilla pods using commercial enzyme preparations.

Materials:

-

Green vanilla pods

-

Commercial enzyme preparations (e.g., Pectinase (B1165727) from Aspergillus niger, Cellulase, Viscozyme, Celluclast)

-

Acetic acid buffer (pH 4.8) or other suitable buffer

-

Ethanol (95% and 47.5% v/v)

-

Distilled water

-

Grinder or blender

-

Water bath or incubator

-

Centrifuge

-

HPLC system

Procedure:

-

Sample Preparation:

-

Enzymatic Hydrolysis:

-

Mix a known amount of the ground vanilla (e.g., 10 g) with a suitable buffer (e.g., 50 mL of acetic acid buffer, pH 4.8)[2].

-

Add the desired amount of enzyme or enzyme cocktail. For example, a two-step reaction can be performed using Viscozyme followed by Celluclast[4][6]. Alternatively, pectinase from Aspergillus niger can be used[5][7].

-

Incubate the mixture under optimized conditions. Typical ranges are:

-

Stop the enzymatic reaction by immersing the reaction vessel in boiling water for 10 minutes[2].

-

-

Extraction and Quantification:

-

After cooling, add ethanol to the mixture (e.g., to a final concentration of 47.5%) and stir for an extended period (e.g., 12 hours) to extract the vanillin[2][4][6].

-

Centrifuge the mixture to separate the solid and liquid phases[2].

-

Filter the supernatant through a 0.45 µm filter and analyze the vanillin and this compound content using HPLC[9].

-

HPLC Quantification of this compound and Vanillin

This protocol is based on established reversed-phase HPLC methods for the simultaneous quantification of this compound and vanillin.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 100 mm, 3.5 µm)[2]

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or phosphoric acid (for mobile phase acidification)

-

Vanillin and this compound standards

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.5% acetic acid or 10⁻² M phosphoric acid) is commonly used[2][10]. An example gradient is:

-

0-3 min: 60% acidified water / 40% methanol

-

3-12 min: 65% acidified water / 35% methanol

-

Followed by a wash and re-equilibration step[2].

-

-

Column Temperature: 30°C[2]

-

Injection Volume: 3.0 µL[2]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of vanillin and this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the filtered extracts from the enzymatic hydrolysis with the mobile phase to fall within the concentration range of the standard curve.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify and quantify the peaks for this compound and vanillin by comparing their retention times and peak areas to those of the standards.

β-Glucosidase Activity Assay

This is a general protocol for determining β-glucosidase activity using a synthetic substrate, which can be adapted for vanilla extracts.

Materials:

-

p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Sodium hydroxide (B78521) (0.5 M)

-

Spectrophotometer or microplate reader

-

Enzyme extract from vanilla pods or a commercial β-glucosidase

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, mix 0.2 mL of 4 mM pNPG in sodium phosphate buffer with 0.2 mL of the enzyme extract (diluted in the same buffer)[11].

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 20 minutes)[11].

-

-

Stopping the Reaction:

-

Stop the reaction by adding 1.0 mL of 0.5 M NaOH[11]. This also develops the yellow color of the p-nitrophenol product.

-

-

Measurement:

-

Measure the absorbance of the solution at 405 nm[11].

-

-

Calculation:

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

-

Quantitative Data Summary

The following tables summarize the quantitative data on vanillin yields obtained from various extraction and conversion methods reported in the literature.

Table 1: Vanillin Yield from Different Extraction Methods

| Extraction Method | Vanillin Yield | Reference |

| Traditional Curing Process | 1.1 - 1.8 g/100 g of dry pods | [4][6] |

| Traditional Curing Process | 1.98% (dwb) | [5][7] |

| Soxhlet Extraction | Lower than enzymatic methods | [4][6] |

| Viscozyme Extract | 2.36% (dwb) | [5][7] |

| Enzyme-Assisted (Viscozyme + Celluclast) | 3.13 times higher than Soxhlet | [4][6] |

| Enzyme-Assisted (Pectinase) with Pre-freezing | 4.63% ± 0.11% (dwb) | [5][7] |

Table 2: Optimized Conditions for Enzyme-Assisted Vanillin Extraction

| Parameter | Optimized Value | Reference |

| Enzyme | Pectinase from Aspergillus niger | [5][7] |

| Enzyme Amount | 84.2 mg | [5][7] |

| Reaction Temperature | 49.5 °C | [5][7] |

| Reaction Time | 7.1 hours | [5][7] |

| pH | 4.2 | [5][7] |

Conclusion

This compound serves as the direct and abundant precursor to the highly valued aroma compound, vanillin. The enzymatic hydrolysis of this compound is a critical step in the development of vanilla flavor. This technical guide has provided a comprehensive overview of the biochemical pathway, detailed experimental protocols for enzyme-assisted extraction and HPLC analysis, and a summary of quantitative yields. The presented methodologies offer a significant improvement over traditional curing methods, leading to higher vanillin yields in a shorter time frame. The information compiled herein is intended to be a valuable resource for researchers and professionals aiming to optimize the production of natural vanillin and to further explore the enzymatic biotransformation of plant-derived glycosides. Further research could focus on the discovery and characterization of novel β-glucosidases with enhanced stability and activity for industrial applications.

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]

- 2. Optimization of Enzymatic Process for Vanillin Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. Enzymatic extraction and transformation of this compound to vanillin from vanilla green pods. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic extraction and transformation of this compound to vanillin from vanilla green pods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimized production of vanillin from green vanilla pods by enzyme-assisted extraction combined with pre-freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-cats.files.svdcdn.com [bio-cats.files.svdcdn.com]

- 9. nutrimenti1.wordpress.com [nutrimenti1.wordpress.com]

- 10. seer.ufrgs.br [seer.ufrgs.br]

- 11. Localization of β-d-Glucosidase Activity and this compound in Vanilla Bean (Vanilla planifolia Andrews) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for Glucovanillin Analysis

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of glucovanillin (B191341) using High-Performance Liquid Chromatography (HPLC). The described protocol is intended for researchers, scientists, and professionals in the drug development and food chemistry sectors who require a reliable method for the separation and quantification of this compound.

Introduction

This compound, the glycoside of vanillin (B372448), is a key precursor to the characteristic flavor and aroma of vanilla. It is predominantly found in green vanilla beans and is enzymatically hydrolyzed to vanillin during the curing process.[1] Accurate quantification of this compound is crucial for quality control in the food and fragrance industries, as well as in research involving the biosynthesis of vanillin and the optimization of the curing process. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being more polar than vanillin, will elute earlier from the column under typical reversed-phase conditions. The separation is achieved by a gradient elution using a mixture of an aqueous acidic solution and an organic solvent. Detection is performed using a UV detector, as this compound exhibits absorbance in the UV spectrum.

I. Experimental Protocol

This protocol is based on established methods for the analysis of this compound and vanillin in vanilla extracts.[1][2]

Materials and Reagents

-

Solvents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or deionized)

-

Ethanol (analytical grade)

-

-

Reagents:

-

Phosphoric acid or Acetic acid (analytical grade)

-

-

Standards:

-

This compound (≥95% purity)

-

Vanillin (≥99% purity)

-

-

Sample Preparation:

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Gradient pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

-

Centrifuge (optional)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 25% B over 20 minutes, then to 100% B for 5 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 10 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

Preparation of Solutions

-

Mobile Phase A: Add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well.

-

Mobile Phase B: Use HPLC-grade acetonitrile directly.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from solid samples like vanilla beans. The specific extraction method may need to be optimized based on the sample matrix.[1]

-

Grinding: Grind the sample to a fine powder.

-

Extraction: Weigh approximately 0.2 g of the powdered sample into a centrifuge tube. Add 10 mL of 50% ethanol.

-

Sonication/Maceration: Sonicate the mixture for 30 minutes or macerate with orbital agitation for 24 hours.[3]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

-

Dilution: If necessary, dilute the filtered extract with mobile phase A to bring the this compound concentration within the calibration range.

II. Data Presentation

The performance of the HPLC method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized below. These values are representative and may vary depending on the specific instrument and conditions used.

| Parameter | Typical Value |

| Retention Time (this compound) | ~ 8.5 min |

| Retention Time (Vanillin) | ~ 12.2 min |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

III. Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Enzymatic Hydrolysis of Glucovanillin to Vanillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of glucovanillin (B191341) to produce vanillin (B372448), a widely used flavoring agent and a valuable molecule in the pharmaceutical and chemical industries. The enzymatic conversion offers a green and specific alternative to chemical synthesis methods.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary compound responsible for the characteristic flavor and aroma of vanilla. In the vanilla bean (Vanilla planifolia), vanillin is predominantly present in its glycosidic form, this compound.[1] The release of free vanillin occurs through the enzymatic hydrolysis of this compound, a reaction catalyzed by the enzyme β-glucosidase.[1][2] This process is a crucial step during the natural curing of vanilla beans, which can be replicated and optimized in a laboratory or industrial setting for the controlled production of natural vanillin.[1][3][4]

The enzymatic hydrolysis of this compound is of significant interest as it provides a "natural" label for the resulting vanillin, which is highly valued in the food and fragrance industries. Furthermore, understanding and optimizing this reaction is crucial for improving the efficiency of vanillin extraction from natural sources and for developing biocatalytic processes for the production of vanillin from other renewable feedstocks.

Principle of the Reaction